

# Application Notes and Protocols for L-368,899 Hydrochloride in Rats

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## Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B1249558

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## Introduction

**L-368,899 hydrochloride** is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).<sup>[1][2][3]</sup> Initially investigated for its potential in preventing premature labor, it has become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.<sup>[1][4]</sup> Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.<sup>[1][3][5]</sup> These notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of **L-368,899 hydrochloride** in rat models.

## Physicochemical Properties and Formulation

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>43</sub> ClN <sub>4</sub> O <sub>5</sub> S <sub>2</sub>
Molecular Weight	591.23 g/mol
CAS Number	160312-62-9
Solubility	DMSO: 100 mg/mL (169.14 mM) (Sonication recommended) H <sub>2</sub> O: 2 mg/mL (3.38 mM) (Sonication is recommended)
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year

Data sourced from multiple chemical suppliers.

For in vivo experiments, a common vehicle for oral administration can be a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH<sub>2</sub>O.[6] For intravenous administration, L-368,899 can be dissolved in 0.9% saline.[3] It is recommended to prepare working solutions fresh on the day of use.[2]

## Dosage and Administration in Rats

**L-368,899 hydrochloride** has been administered to rats through various routes, primarily intravenous (i.v.), intraduodenal (i.d.), and oral (p.o.). The choice of administration route and dosage depends on the specific experimental design.

## Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of L-368,899 in rats.

Table 1: Intravenous Administration of L-368,899 in Rats[7]

Dose (mg/kg)	Sex	Plasma Clearance (mL/min/kg)	Half-life ( $t_{1/2}$ ) (hr)	Volume of Distribution (Vdss) (L/kg)
1	Female & Male	23 - 36	~2	2.0 - 2.6
2.5	Female & Male	23 - 36	~2	2.0 - 2.6
10	Male	23 - 36	~2	2.0 - 2.6
10	Female	18	~2	2.0 - 2.6

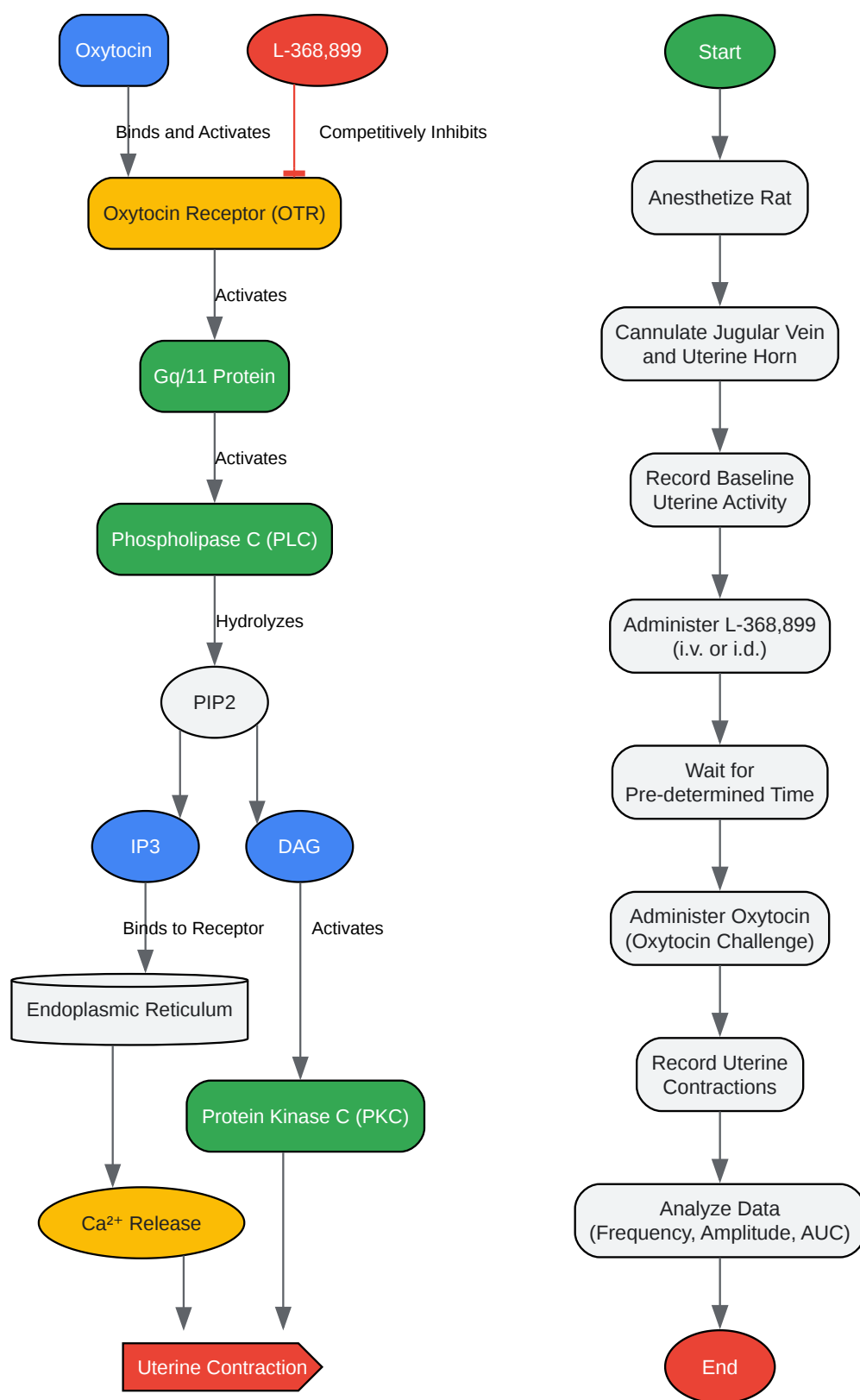
Table 2: Oral Administration of L-368,899 in Rats[2][6][7][8]

Dose (mg/kg)	Sex	Oral Bioavailability (%)	Mean Cmax
5	Female	14%	Achieved at <1 hr
5	Male	18%	Achieved at <1 hr
25	Female	17%	Achieved between 1 and 4 hr
25	Male	41%	Achieved at <1 hr
100	Female & Male	Not calculated (nonlinear kinetics)	Achieved between 1 and 4 hr

Note: Plasma drug concentrations have been observed to be higher in female than in male rats, particularly at the 25 mg/kg oral dose, where mean AUC values were 4.5-fold higher in females.[7] Plasma drug levels increase more than proportionally with an increasing oral dose, indicating nonlinear kinetics at higher concentrations.[7]

## Mechanism of Action and Signaling Pathway

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The primary signaling pathway inhibited by L-368,899 is the Gq/11-mediated pathway.



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